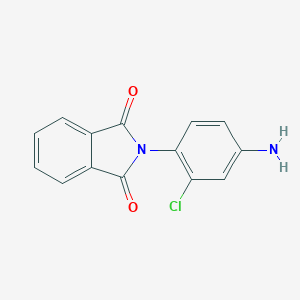

N-(4-Amino-2-chlorophenyl)phthalimide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Phthalimides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-(4-amino-2-chlorophenyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O2/c15-11-7-8(16)5-6-12(11)17-13(18)9-3-1-2-4-10(9)14(17)19/h1-7H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRZDMSPFGPTPER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424953 | |

| Record name | N-(4-Amino-2-chlorophenyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19348-53-9 | |

| Record name | N-(4-Amino-2-chlorophenyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(4-Amino-2-chlorophenyl)phthalimide chemical properties and structure

An In-depth Technical Guide to N-(4-Amino-2-chlorophenyl)phthalimide: Chemical Properties, Structure, and Synthesis

Abstract: This technical guide provides a comprehensive scientific overview of this compound, a heterocyclic compound featuring the pharmacologically significant phthalimide scaffold. This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth information on its chemical structure, physicochemical properties, synthesis, and spectroscopic characterization. We delve into the causality behind synthetic choices and analytical protocols, grounding the discussion in established chemical principles. The potential biological relevance of this molecule, particularly its noted anticonvulsant activity, is highlighted as a foundation for future research endeavors.

Introduction and Significance

This compound belongs to the phthalimide class of compounds, which are characterized by an isoindole-1,3-dione core. The phthalimide moiety is considered a "privileged structure" in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, anticonvulsant, anticancer, and immunomodulatory effects.[1] The specific molecule under review is substituted on the N-phenyl ring with both an amino (-NH₂) and a chloro (-Cl) group. These substitutions are critical as they modulate the molecule's electronic properties, lipophilicity, and potential for hydrogen bonding, thereby influencing its pharmacokinetic profile and biological targets. PubChem notes that this compound has demonstrated anticonvulsant activity, making it a molecule of interest for neurological drug discovery.[2] This guide aims to consolidate the available technical information to facilitate its use and exploration in a research setting.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical properties is fundamental for its application in any experimental context. These identifiers are crucial for database searches, regulatory documentation, and computational modeling.

Structure and Identifiers

The core structure consists of a planar phthalimide group attached via a nitrogen atom to a 4-amino-2-chlorophenyl ring. The IUPAC name for this compound is 2-(4-amino-2-chlorophenyl)isoindole-1,3-dione.[2]

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 2-(4-amino-2-chlorophenyl)isoindole-1,3-dione | PubChem[2] |

| CAS Number | 19348-53-9 | PubChem, Sigma-Aldrich[2][3] |

| Molecular Formula | C₁₄H₉ClN₂O₂ | PubChem[2] |

| Molecular Weight | 272.69 g/mol | Sigma-Aldrich |

| InChI Key | DRZDMSPFGPTPER-UHFFFAOYSA-N | PubChem[2] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)N)Cl | PubChem[2] |

Physicochemical Properties

These properties are essential for selecting appropriate solvents for reactions, purification, and formulation, as well as for predicting the compound's behavior in biological systems.

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Physical Form | Solid | Sigma-Aldrich |

| Color | Slightly yellow | Sigma-Aldrich |

| Solubility | DMSO: >5 mg/mL; H₂O: Insoluble | Sigma-Aldrich, ChemicalBook[4] |

| Purity | ≥95% (Commercially available) | Santa Cruz Biotechnology[5] |

| XLogP3 | 2.3 | PubChem[2] |

The positive XLogP3 value suggests moderate lipophilicity, which is often a desirable trait for CNS-active compounds as it facilitates crossing the blood-brain barrier. Its insolubility in water and good solubility in DMSO are typical for planar, aromatic organic molecules of this size.

Synthesis and Mechanistic Insights

The preparation of N-substituted phthalimides is a cornerstone reaction in organic synthesis. The most direct and common method involves the condensation of phthalic anhydride with a primary amine.[6] For the title compound, this involves the reaction of phthalic anhydride with 4-amino-2-chloroaniline.

Synthetic Workflow

The reaction proceeds via a two-step, one-pot mechanism:

-

Amide Formation: A nucleophilic attack by the primary amine of 4-amino-2-chloroaniline on one of the carbonyl carbons of phthalic anhydride. This opens the anhydride ring to form an intermediate amic acid.

-

Cyclization/Dehydration: Subsequent intramolecular nucleophilic attack of the newly formed amide on the remaining carboxylic acid, followed by the elimination of a water molecule, leads to the formation of the stable five-membered imide ring.

This dehydration step is typically driven by heat, often under reflux in a high-boiling point solvent like glacial acetic acid or dimethylformamide (DMF).[7]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol (Generalized)

This protocol is a representative procedure based on established methods for phthalimide synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.0 eq) and 4-amino-2-chloroaniline (1.0 eq).

-

Solvent Addition: Add a suitable solvent, such as glacial acetic acid, to provide a reaction concentration of approximately 0.2-0.5 M.

-

Heating: Heat the reaction mixture to reflux (approx. 118 °C for acetic acid) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for the dehydration step, which is typically the rate-limiting step. Glacial acetic acid acts as both a solvent and a catalyst for this dehydration.

-

-

Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product, being a solid insoluble in the cooled solvent, will often precipitate.

-

Self-Validation: The formation of a precipitate upon cooling is a strong indicator of successful product formation.

-

-

Purification: Collect the solid product by vacuum filtration and wash with a cold solvent (e.g., ethanol or water) to remove residual acetic acid and unreacted starting materials. Further purify the crude product by recrystallization from a suitable solvent like ethanol to obtain a slightly yellow solid.

Spectroscopic and Structural Analysis

Structural confirmation is paramount. While specific experimental spectra for this exact compound are not widely published, we can predict the key spectral features based on its structure and data from analogous compounds.[8][9][10]

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Features | Rationale |

|---|---|---|

| ¹H NMR | δ ~7.8-8.0 ppm (m, 4H, Phthalimide-H); δ ~6.8-7.5 ppm (m, 3H, Phenyl-H); δ ~4.5-5.5 ppm (br s, 2H, -NH₂) | Phthalimide protons are deshielded by the adjacent carbonyl groups. Phenyl protons are in the typical aromatic region, with splitting patterns dictated by chloro and amino substituents. Amine protons are broad and their shift is solvent-dependent. |

| ¹³C NMR | δ ~167-169 ppm (C=O, Imide); δ ~115-150 ppm (Aromatic Carbons) | Carbonyl carbons appear significantly downfield. The 10 distinct aromatic carbons will appear in the expected region, with their specific shifts influenced by the attached heteroatoms. |

| IR (cm⁻¹) | ~3450-3300 (N-H stretch, asymmetric & symmetric); ~1775 & ~1710 (C=O stretch, imide, asymmetric & symmetric); ~1620 (N-H bend); ~720 (C-Cl stretch) | The two N-H stretching bands are characteristic of a primary amine. The two distinct C=O bands are a hallmark of the phthalimide group.[9] |

| Mass Spec (EI) | [M]⁺ at m/z = 272; Isotope peak [M+2]⁺ at m/z = 274 (approx. 1/3 intensity of M⁺) | The molecular ion peak corresponds to the molecular weight. The presence of a chlorine atom (³⁵Cl and ³⁷Cl isotopes) will produce a characteristic M+2 isotope pattern. |

Standard Protocols for Spectral Acquisition

The following are generalized protocols for acquiring analytical data for a solid organic sample like this compound.

-

NMR Spectroscopy Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound is soluble) in a 5 mm NMR tube.

-

Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. Use standard parameters, ensuring a sufficient number of scans for ¹³C NMR to achieve a good signal-to-noise ratio.

-

Trustworthiness: Using a standard solvent like DMSO-d₆ and referencing the residual solvent peak ensures accurate and reproducible chemical shift data.

-

-

FT-IR Spectroscopy Protocol (ATR):

-

Background: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure with the instrument's anvil to ensure good contact.

-

Data Collection: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Causality: The ATR technique is ideal for solid samples as it requires minimal preparation and provides high-quality, reproducible spectra.

-

Potential Applications and Biological Context

The phthalimide scaffold is a versatile starting point for synthesizing biologically active molecules.[1] The presence of the primary amino group on the phenyl ring of this compound is particularly significant. It serves as a chemical handle for further derivatization, allowing for the synthesis of a library of analogues through reactions like acylation, sulfonylation, or reductive amination.

This functional group allows researchers to systematically probe the structure-activity relationship (SAR). For example, converting the amine to various amides could alter the compound's hydrogen bonding capacity, size, and polarity, potentially optimizing its binding affinity for a biological target and improving its anticonvulsant properties or introducing new activities. The chlorine atom also plays a crucial role, influencing the molecule's lipophilicity and metabolic stability.

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, this compound presents several hazards.[2]

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

-

Recommended Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. For handling larger quantities or when generating dust, an N95 respirator is recommended.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Conclusion

This compound is a well-defined chemical entity with a straightforward synthesis and clear potential for further investigation. Its core structure combines the privileged phthalimide scaffold with functional groups amenable to chemical modification. The documented anticonvulsant activity provides a solid rationale for its inclusion in screening libraries and as a lead compound for developing novel central nervous system therapeutics. This guide has provided the foundational chemical and physical data, a reliable synthetic protocol, and a framework for its analytical characterization, empowering researchers to confidently incorporate this compound into their drug discovery and development workflows.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6603717, this compound. Available at: [Link]

-

PubChemLite. (n.d.). This compound (C14H9ClN2O2). Available at: [Link]

-

Homsi, A., & Kasideh, A. (2015). Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. International Journal of ChemTech Research, 8(4), 1817-1825. Available at: [Link]

-

Doraghi, F., Morshedsolouk, M. H., Zahedi, N. A., Larijani, B., & Mahdavi, M. (2024). Phthalimides: developments in synthesis and functionalization. RSC Advances. Available at: [Link]

-

Asati, V., Kaur, J., & Sharma, S. K. (2018). Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. BMC Chemistry, 12(1), 115. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Phthalimides. Available at: [Link]

-

SpectraBase. (n.d.). 4-Amino-N-ethylphthalimide. Available at: [Link]

-

Mallesha, L., et al. (2019). aminophalimides derived from α- amino acids: Theoretical study to find them as HDAC8. Semantic Scholar. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 2. Reactions of phthalic anhydride with aromatic amino-carboxylic acids. Available at: [Link]

-

Hamak, K. F. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research, 6(1), 324-333. Available at: [Link]

-

ResearchGate. (2013). What are the best methods of reacting phthalic anhydride and amino acid derivatives? Available at: [Link]

-

Ghashang, M., et al. (2019). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances, 9(4), 1809-1834. Available at: [Link]

Sources

- 1. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]

- 2. This compound | C14H9ClN2O2 | CID 6603717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 19348-53-9 [sigmaaldrich.com]

- 4. This compound [amp.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. Phthalimides [organic-chemistry.org]

- 7. Phthalic anhydride (PA): a valuable substrate in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to 2-(4-amino-2-chlorophenyl)isoindole-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 2-(4-amino-2-chlorophenyl)isoindole-1,3-dione, a molecule of significant interest within the field of medicinal chemistry. Grounded in established scientific principles, this document delves into its chemical identity, synthesis, and the pharmacological potential of its core structure, offering valuable insights for researchers engaged in drug discovery and development.

Chemical Identity and Nomenclature

The compound at the center of this guide is systematically identified by the IUPAC name 2-(4-amino-2-chlorophenyl)isoindole-1,3-dione . It is also recognized by its CAS Registry Number: 19348-53-9 [1]. The isoindole-1,3-dione moiety, commonly referred to as a phthalimide ring, is a foundational structure in a variety of pharmacologically active molecules[2][3][4]. The substitution pattern on the N-phenyl ring, specifically the presence of an amino group at the 4-position and a chloro group at the 2-position, is crucial for its distinct chemical properties and potential biological activity.

Synonyms:

-

2-(4-Amino-2-chlorophenyl)isoindoline-1,3-dione[1]

Physicochemical Properties

While specific experimental data for this exact isomer is not widely published, the physicochemical properties can be predicted based on its structure. These properties are critical for assessing its potential as a drug candidate, influencing factors such as solubility, membrane permeability, and metabolic stability.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₁₄H₉ClN₂O₂ | Defines the elemental composition and molecular weight. |

| Molecular Weight | 272.69 g/mol [1] | Influences absorption, distribution, metabolism, and excretion (ADME) properties. |

| LogP (Octanol/Water) | ~2.5-3.5 | Indicates the lipophilicity of the molecule, affecting its ability to cross cell membranes. |

| Hydrogen Bond Donors | 1 (from the amino group) | Participates in interactions with biological targets. |

| Hydrogen Bond Acceptors | 3 (two carbonyl oxygens and the amino nitrogen) | Important for binding to enzymes and receptors. |

| Polar Surface Area | ~70-80 Ų | Affects cell permeability and oral bioavailability. |

Synthesis of 2-(4-amino-2-chlorophenyl)isoindole-1,3-dione

The synthesis of N-aryl phthalimides is a well-established process in organic chemistry. The most common and direct method involves the condensation of phthalic anhydride with a corresponding aniline derivative[5][6].

General Synthetic Workflow:

The synthesis of 2-(4-amino-2-chlorophenyl)isoindole-1,3-dione can be achieved by the reaction of phthalic anhydride with 4-amino-2-chloroaniline. This reaction is typically carried out at elevated temperatures, often in a high-boiling solvent such as acetic acid or dimethylformamide (DMF)[5].

Sources

- 1. 19348-53-9|2-(4-Amino-2-chlorophenyl)isoindoline-1,3-dione|BLD Pharm [bldpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(4-Amino-2-chlorophenyl)phthalimide: A Key Building Block for Modern Drug Discovery

This technical guide provides an in-depth exploration of N-(4-Amino-2-chlorophenyl)phthalimide (CAS No. 19348-53-9), a pivotal chemical intermediate for researchers, scientists, and professionals in the field of drug development. This document moves beyond a simple recitation of facts to offer expert insights into its synthesis, characterization, and strategic application in medicinal chemistry.

Introduction: The Strategic Importance of the Phthalimide Scaffold

The phthalimide moiety, a bicyclic non-aromatic nitrogen heterocycle, is a cornerstone in synthetic and medicinal chemistry. Its rigid structure and lipophilic nature make it an ideal scaffold for the development of novel therapeutic agents. Historically, the notorious thalidomide underscored the potent biological activity of phthalimide derivatives, and modern research has repurposed this core structure to create a new generation of highly effective drugs, including immunomodulators like Pomalidomide, which notably features an amino-substituted phthalimide ring.[1]

This compound emerges as a particularly valuable building block. It combines the foundational phthalimide structure with a strategically functionalized aniline ring. The presence of a primary amino group offers a reactive handle for a wide array of chemical transformations, allowing for the facile introduction of diverse pharmacophoric elements. The chloro substituent, in turn, modulates the electronic properties of the phenyl ring and can influence the compound's metabolic stability and binding interactions with biological targets. This unique combination of features positions this compound as a versatile starting material for the synthesis of compound libraries aimed at discovering new drugs with a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2]

Physicochemical and Safety Profile

A thorough understanding of a compound's properties is fundamental to its effective and safe use in a research setting.

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 19348-53-9 | [3] |

| Molecular Formula | C₁₄H₉ClN₂O₂ | [3] |

| Molecular Weight | 272.69 g/mol | [3] |

| Appearance | Slightly yellow solid | |

| Solubility | Soluble in DMSO (>5 mg/mL) | |

| IUPAC Name | 2-(4-amino-2-chlorophenyl)isoindole-1,3-dione | [3] |

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the material safety data sheet (MSDS) before handling this compound and work in a well-ventilated fume hood.

Synthesis of this compound

The synthesis of N-aryl phthalimides is a classic and reliable transformation in organic chemistry. The most direct and widely used method is the condensation of phthalic anhydride with a primary amine, in this case, 4-amino-2-chlorobenzylamine. This reaction proceeds via a nucleophilic acyl substitution mechanism, forming a phthalamic acid intermediate which then undergoes dehydrative cyclization to yield the final imide.

The choice of glacial acetic acid as the solvent is strategic; it not only serves as a medium for the reaction but also acts as a catalyst, facilitating both the initial nucleophilic attack and the final dehydration step.

Reaction Scheme

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is a robust and reproducible method for the laboratory-scale synthesis of the title compound.

Materials:

-

Phthalic anhydride (1.0 eq)

-

4-amino-2-chlorobenzylamine (1.0 eq)

-

Glacial Acetic Acid

-

Ethanol

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add phthalic anhydride (1.0 eq) and 4-amino-2-chlorobenzylamine (1.0 eq).

-

Solvent Addition: Add glacial acetic acid to the flask. The volume should be sufficient to ensure the reactants are fully solvated upon heating (approximately 5-10 mL per gram of phthalic anhydride).

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 118 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. As the solution cools, the product will precipitate out. The precipitation can be further encouraged by pouring the reaction mixture into a beaker of cold water.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold water and then with a small amount of cold ethanol to remove any residual acetic acid and unreacted starting materials.

-

Drying and Purification: Dry the collected solid in a vacuum oven. For further purification, the crude product can be recrystallized from ethanol or an ethanol/water mixture to yield the final this compound as a slightly yellow powder.

This self-validating protocol ensures high purity of the final product, which is critical for subsequent applications in drug synthesis where impurities can lead to unwanted side reactions or biological effects.

Structural Characterization (Predicted)

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.80 - 7.95 | m | 4H | Ar-H (Phthalimide) | The four protons of the phthalimide ring typically appear as a complex multiplet in this region. |

| ~7.20 | d | 1H | Ar-H (ortho to -NH₂) | Proton on the aniline ring, ortho to the amino group. |

| ~6.80 | d | 1H | Ar-H (meta to -NH₂) | Proton on the aniline ring, meta to the amino group. |

| ~6.70 | dd | 1H | Ar-H (ortho to -Cl) | Proton on the aniline ring, ortho to the chlorine atom. |

| ~5.50 | s (br) | 2H | -NH₂ | The protons of the primary amine will appear as a broad singlet, and the chemical shift can vary with concentration and temperature. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~167.0 | C=O (Imide) | The two equivalent carbonyl carbons of the phthalimide ring. |

| ~150.0 | C-NH₂ | The aromatic carbon directly attached to the amino group. |

| ~135.0 | C-Cl | The aromatic carbon directly attached to the chlorine atom. |

| ~132.0, ~123.0 | Quaternary C (Phthalimide) | The two quaternary carbons of the phthalimide ring to which the carbonyls are attached. |

| ~134.0, ~128.0, ~125.0, ~115.0 | Ar-C (Aromatic) | The remaining aromatic carbons of both the phthalimide and aniline rings. |

Predicted FT-IR Spectrum

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3400-3300 | N-H | Asymmetric and symmetric stretching of the primary amine. |

| ~1770 and ~1710 | C=O | Asymmetric and symmetric stretching of the imide carbonyls. |

| 1600-1450 | C=C | Aromatic ring stretching. |

| ~1300 | C-N | Stretching vibration. |

| ~800 | C-Cl | Stretching vibration. |

Mass Spectrometry

The expected molecular ion peak (M⁺) in the mass spectrum would be observed at m/z ≈ 272.04, with an isotopic pattern characteristic of a molecule containing one chlorine atom (M+2 peak at approximately 33% the intensity of the M⁺ peak).

Applications in Drug Development

This compound is a versatile intermediate, primarily due to the synthetic accessibility of its primary amino group. This group can be readily derivatized to introduce a wide variety of side chains and functional groups, allowing for the systematic exploration of chemical space in the search for new drug candidates.

A Versatile Scaffold for Library Synthesis

The amino group can undergo a plethora of chemical reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

-

Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides to form diarylamines.

-

Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a variety of substituents.

This chemical tractability allows for the creation of large and diverse libraries of compounds from a single, readily accessible starting material.

Caption: Derivatization pathways of this compound.

Potential Therapeutic Applications

Given the established biological activities of phthalimide derivatives, compounds synthesized from this compound are promising candidates for screening in a variety of therapeutic areas:

-

Oncology: The phthalimide core is present in several anticancer agents. Derivatization of the amino group could lead to new compounds that inhibit kinases, modulate protein-protein interactions, or interfere with other cellular processes critical for cancer cell survival.[4]

-

Immunology and Inflammation: As demonstrated by thalidomide and its analogs, the phthalimide scaffold is a potent modulator of the immune system. New derivatives could be explored for the treatment of autoimmune diseases and chronic inflammatory conditions.

-

Infectious Diseases: Phthalimide-containing compounds have shown activity against a range of microbial pathogens. The ability to easily generate a library of derivatives makes this starting material attractive for antimicrobial drug discovery programs.[5]

Conclusion

This compound is more than just a chemical; it is a strategic starting point for innovation in drug discovery. Its straightforward synthesis, coupled with the versatile reactivity of its amino group, provides a robust platform for the creation of novel molecular architectures. This guide has provided a comprehensive overview of its properties, a reliable protocol for its synthesis, and a forward-looking perspective on its potential applications. For researchers in medicinal chemistry, a thorough understanding of such key building blocks is essential for the rational design and efficient synthesis of the next generation of therapeutic agents.

References

- BenchChem. (2025). Application Notes and Protocols: Synthesis of N-Phenylphthalimide from Phthalic Anhydride and Aniline. BenchChem.

- ResearchGate. (2023). Representative examples of biologically active molecules containing phthalimide scaffold.

- Smolecule. (n.d.). 2-{[(4-chlorophenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione. Smolecule.

- PubChem. (n.d.). 4-Amino-2-(4-chlorophenyl)isoindole-1,3-dione.

- ResearchGate. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives.

- Preprints.org. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org.

- MDPI. (2023). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI.

- ResearchGate. (2023). Synthesis of Some New Isoindoline-1,3-dione Based Heterocycles.

- Preprints.org. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org.

- ResearchGate. (2015). Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity.

- PubMed. (2023). Novel N-α-amino acid spacer-conjugated phthalimide-triazine derivatives: synthesis, antimicrobial and molecular docking studies. PubMed.

- Der Pharma Chemica. (2015). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica.

- PubChem. (n.d.). 2-(4-Aminophenyl)-1H-isoindole-1,3(2H)-dione.

- MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-Amino-2-(4-chlorophenyl)isoindole-1,3-dione | C14H9ClN2O2 | CID 3269076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel N-α-amino acid spacer-conjugated phthalimide-triazine derivatives: synthesis, antimicrobial and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of N-(4-Amino-2-chlorophenyl)phthalimide

An In-depth Technical Guide to the Physical and Chemical Properties of N-(4-Amino-2-chlorophenyl)phthalimide

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (CAS No: 19348-53-9). Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's structural attributes, physicochemical parameters, spectral characteristics, and reactivity. Furthermore, it outlines detailed, field-proven protocols for its synthesis and characterization, grounded in established chemical principles. The significance of the phthalimide scaffold and the subject molecule as a versatile intermediate in synthetic and medicinal chemistry is also explored, providing a holistic understanding for its application in research and development.

Introduction and Chemical Identity

This compound is a substituted N-aryl phthalimide derivative. The phthalimide moiety is a well-recognized pharmacophore and a crucial building block in organic synthesis, renowned for its presence in a wide array of biologically active compounds.[1][2] Phthalimide derivatives have demonstrated a broad spectrum of therapeutic potential, including anticonvulsant, anti-inflammatory, anticancer, and antimalarial activities.[2][3] The subject molecule, featuring a substituted aminophenyl ring, serves as a valuable intermediate, offering a reactive amino group that allows for further chemical modification and the construction of more complex molecular architectures for drug discovery.[4]

The precise identification of this compound is critical for its application in a research setting.

-

IUPAC Name: 2-(4-amino-2-chlorophenyl)isoindole-1,3-dione[5]

-

Synonyms: 2-(4-amino-2-chlorophenyl)isoindoline-1,3-dione, this compound[5]

Physicochemical and Computed Properties

The physical and chemical properties of a compound are fundamental to its handling, formulation, and mechanism of action. The data presented below combines experimentally available information with high-quality computed predictions to provide a thorough profile.

Table 1: Summary of Physicochemical Properties

| Property | Value | Data Source |

| Molecular Weight | 272.69 g/mol | Calculated[6][7][8] |

| Appearance | Slightly yellow solid | Experimental[8][9][10] |

| Solubility | Soluble in DMSO (>5 mg/mL); Insoluble in H₂O | Experimental[8][9][10] |

| Melting Point | Data not readily available | - |

| Boiling Point | Data not readily available | - |

Table 2: Computed Properties for Deeper Insight

| Property | Value | Source (Database) |

| Exact Mass | 272.0352552 Da | PubChem[5] |

| XLogP3 | 2.3 | PubChem[5] |

| Hydrogen Bond Donor Count | 1 (from the -NH₂ group) | PubChem[5] |

| Hydrogen Bond Acceptor Count | 2 (from the C=O groups) | PubChem[5] |

| Rotatable Bond Count | 1 | PubChem[5] |

| Topological Polar Surface Area | 63.4 Ų | PubChem[5] |

-

Expert Insight: The computed XLogP3 value of 2.3 suggests moderate lipophilicity, an important parameter in drug design that influences absorption and distribution. The presence of both hydrogen bond donors and acceptors indicates the potential for specific intermolecular interactions with biological targets.

Synthesis and Characterization Protocols

The integrity of any research involving a chemical compound begins with its unambiguous synthesis and rigorous characterization. The following protocols are based on established methodologies for phthalimide synthesis.[11]

Synthesis of this compound

The most direct and widely used method for synthesizing N-substituted phthalimides is the dehydrative condensation of phthalic anhydride with a primary amine.[11][12]

Reaction Scheme:

Phthalic Anhydride + 4-Amino-2-chloroaniline → this compound + H₂O

Step-by-Step Experimental Protocol:

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of phthalic anhydride and 4-amino-2-chloroaniline.

-

Solvent Addition: Add glacial acetic acid as the solvent, sufficient to create a stirrable slurry. Acetic acid is a common solvent for this condensation as it facilitates the reaction and is relatively easy to remove.

-

Reaction Heating: Heat the mixture to reflux (approximately 118 °C) with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution upon cooling. The mixture can be poured into cold water to facilitate further precipitation.

-

Purification: Collect the solid product by vacuum filtration and wash it with water to remove residual acetic acid. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final, pure compound.

-

Drying: Dry the purified solid under vacuum to remove all traces of solvent.

Caption: Multi-technique workflow for compound characterization and purity verification.

Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Rationale: NMR provides the most definitive information about the molecular structure in solution. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR elucidates the carbon framework.

-

Procedure:

-

Accurately weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR).

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆), as the compound is soluble in this solvent. [13] 3. Transfer the solution to a 5 mm NMR tube.

-

Acquire spectra on a 400 MHz or higher field spectrometer.

-

-

Expected ¹H NMR Signals (in DMSO-d₆): Protons on the phthalimide ring would appear as a multiplet around 7.8-8.0 ppm. [14]The protons on the aminophenyl ring will be distinct, with their chemical shifts influenced by the amino, chloro, and imide substituents. The two protons of the primary amine (-NH₂) would likely appear as a broad singlet.

-

Expected ¹³C NMR Signals (in DMSO-d₆): The two equivalent carbonyl carbons of the phthalimide group are expected around 167-168 ppm. [15]Aromatic carbons will resonate in the 110-150 ppm range.

Protocol for Infrared (IR) Spectroscopy:

-

Rationale: IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.

-

Procedure (ATR):

-

Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

-

Apply pressure to ensure good contact.

-

Collect a background spectrum of the clean crystal, followed by the sample spectrum. [13]* Expected Characteristic Peaks:

-

N-H stretch (amine): Two bands in the region of 3300-3500 cm⁻¹.

-

C=O stretch (imide): Two characteristic strong absorption bands, typically around 1770 cm⁻¹ (asymmetric) and 1700 cm⁻¹ (symmetric). [3] * C-Cl stretch: In the fingerprint region, typically 600-800 cm⁻¹.

-

Protocol for High-Resolution Mass Spectrometry (HRMS):

-

Rationale: HRMS provides an extremely accurate mass measurement, which serves to confirm the elemental composition of the molecule. [13]* Procedure: The sample is ionized (e.g., using Electrospray Ionization - ESI) and its mass-to-charge ratio is measured with high precision. The experimentally determined exact mass should match the theoretical value (272.0353) within a few parts per million (ppm).

Chemical Reactivity, Stability, and Safety

-

Reactivity: The molecule possesses three key reactive sites.

-

Phthalimide Ring: The imide can be cleaved under specific conditions, most commonly via hydrazinolysis (using hydrazine hydrate), to liberate the primary amine of the 4-amino-2-chloroaniline starting material. [11]This makes the phthalimide group an excellent protecting group for primary amines.

-

Aromatic Amine: The free -NH₂ group is nucleophilic and can undergo a wide range of reactions, including acylation, alkylation, diazotization, and condensation, making it a versatile handle for synthetic elaboration.

-

Aryl Chloride: The chloro-substituent is generally unreactive towards nucleophilic aromatic substitution unless under harsh conditions but can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

-

-

Stability and Storage: The compound is a stable solid. It should be stored in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

-

Safety and Hazards: Based on general GHS classifications for similar compounds, this compound should be handled with care.

-

Potential Hazards: Harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation. [5] * Recommended Precautions: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Conclusion

This compound is a well-defined chemical entity with distinct physical and spectral properties. Its synthesis is straightforward via established chemical methods, and its structure can be unequivocally confirmed through a standard suite of analytical techniques. The strategic placement of the reactive amino group on the phenyl ring, combined with the stable and synthetically versatile phthalimide core, makes this compound a highly valuable building block for professionals in drug discovery and medicinal chemistry. This guide provides the foundational knowledge and practical protocols necessary for its confident application in a research and development setting.

References

-

PubChem. This compound | C14H9ClN2O2 | CID 6603717. [Link]

-

BIOFOUNT. This compound. [Link]

-

PubChemLite. This compound (C14H9ClN2O2). [Link]

-

PubChem. N-(4-Amino-2-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

Organic Chemistry Portal. Phthalimides. [Link]

-

ResearchGate. Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. [Link]

-

Wikipedia. Phthalimide. [Link]

-

Semantic Scholar. aminophalimides derived from α- amino acids: Theoretical study to find them as HDAC8. [Link]

-

International Journal of ChemTech Research. Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity. [Link]

-

National Institutes of Health (NIH). Design, synthesis, and anti-plasmodial profiling of oxalamide-linked 4-aminoquinoline-phthalimide hybrids. [Link]

-

Royal Society of Chemistry. Phthalimides: developments in synthesis and functionalization. [Link]

-

National Institutes of Health (NIH). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

-

Indian Academy of Sciences. Note Protection of amino group as N-phthaly\ derivative using microwave irradiation. [Link]

-

ResearchGate. Coupling of N-phthaloyl-L-amino acids with functionalized hydroxyethylamines (5a-e) afforded 6a-6q. [Link]

-

National Institutes of Health (NIH). 4‐Aminophthalimide Amino Acids as Small and Environment‐Sensitive Fluorescent Probes for Transmembrane Peptides. [Link]

-

MDPI. N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. [Link]

-

Drishti IAS. NCERT-Class-12-Chemistry-Part-2.pdf. [Link]

Sources

- 1. Design, synthesis, and anti-plasmodial profiling of oxalamide-linked 4-aminoquinoline-phthalimide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C14H9ClN2O2 | CID 6603717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 19348-53-9|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 8. This compound [amp.chemicalbook.com]

- 9. This compound CAS#: [m.chemicalbook.com]

- 10. This compound 19348-53-9 [sigmaaldrich.com]

- 11. Phthalimides [organic-chemistry.org]

- 12. Phthalimide - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Phthalimide(85-41-6) 1H NMR spectrum [chemicalbook.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectral data for N-(4-Amino-2-chlorophenyl)phthalimide (NMR, IR, Mass Spec)

This technical guide provides a comprehensive analysis of the spectral data for the compound N-(4-Amino-2-chlorophenyl)phthalimide. In the absence of a complete set of directly published experimental spectra for this specific molecule, this document presents a detailed, predicted spectral analysis based on established spectroscopic principles and extensive data from structurally analogous compounds. This guide is intended to serve as a valuable resource for researchers and professionals in medicinal chemistry, analytical chemistry, and drug development, offering in-depth insights into the structural characterization of this and similar N-arylphthalimide scaffolds.

Molecular Structure and Overview

This compound possesses a molecular formula of C₁₄H₉ClN₂O₂ and a molecular weight of approximately 272.69 g/mol .[1] Its structure is characterized by a central phthalimide moiety linked via a nitrogen atom to a 4-amino-2-chlorophenyl group. This unique combination of a planar, electron-withdrawing phthalimide system and an electron-rich, substituted aniline ring dictates its distinct spectral properties. Understanding these properties is crucial for its identification, purity assessment, and elucidation of its role in various chemical and biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.

Experimental Protocol: NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra of a solid organic compound like this compound is as follows:

-

Sample Preparation:

-

For ¹H NMR, accurately weigh 5-25 mg of the solid sample. For ¹³C NMR, a larger sample of 50-100 mg is recommended for better signal-to-noise.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃). The choice of solvent is critical and should be based on the sample's solubility.

-

To ensure a homogeneous solution, the sample can be prepared in a small vial and gently heated or vortexed to aid dissolution.

-

Filter the solution through a pipette with a cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]

-

-

Instrument Setup:

-

The NMR analysis should be performed on a high-field spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

The instrument's probe must be tuned to the appropriate frequencies for ¹H and ¹³C nuclei and the impedance matched with the spectrometer.

-

For solid-state NMR, specialized probes and techniques like Magic Angle Spinning (MAS) are employed to reduce anisotropic broadening and improve spectral resolution.[3][4][5]

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon atom.

-

The number of scans (NS) should be optimized to achieve an adequate signal-to-noise ratio.

-

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized in the table below. The chemical shifts are influenced by the electronic environment of each proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~7.90-8.00 | Multiplet | 2H | H-a (Phthalimide) | Protons on the phthalimide ring adjacent to the carbonyl groups are deshielded. |

| ~7.80-7.90 | Multiplet | 2H | H-b (Phthalimide) | Protons on the phthalimide ring are in a similar chemical environment to H-a. |

| ~7.20 | Doublet | 1H | H-d (Aminophenyl) | This proton is ortho to the chlorine atom and is expected to be a doublet due to coupling with H-e. |

| ~6.85 | Doublet of doublets | 1H | H-e (Aminophenyl) | This proton is coupled to both H-d and H-f, resulting in a doublet of doublets. |

| ~6.70 | Doublet | 1H | H-f (Aminophenyl) | This proton is ortho to the amino group and will appear as a doublet due to coupling with H-e. |

| ~5.50 | Broad singlet | 2H | -NH₂ | The protons of the primary amine will appear as a broad singlet, and their chemical shift can be concentration-dependent. |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides complementary information on the carbon skeleton.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~167.0 | C=O (Phthalimide) | The carbonyl carbons of the imide are significantly deshielded. |

| ~148.0 | C-NH₂ (Aminophenyl) | The carbon attached to the electron-donating amino group is shielded. |

| ~135.0 | C-Cl (Aminophenyl) | The carbon bearing the chlorine atom is deshielded due to the inductive effect of the halogen. |

| ~134.5 | C-b (Phthalimide) | Aromatic carbons in the phthalimide ring. |

| ~132.0 | C (quaternary, Phthalimide) | The quaternary carbons of the phthalimide ring to which the carbonyl groups are attached. |

| ~129.0 | C-d (Aminophenyl) | Aromatic carbon on the aminophenyl ring. |

| ~124.0 | C-a (Phthalimide) | Aromatic carbons in the phthalimide ring. |

| ~120.0 | C-e (Aminophenyl) | Aromatic carbon on the aminophenyl ring. |

| ~118.0 | C-f (Aminophenyl) | Aromatic carbon on the aminophenyl ring. |

| ~115.0 | C (quaternary, Aminophenyl) | The quaternary carbon of the aminophenyl ring attached to the phthalimide nitrogen. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a convenient method for analyzing solid powder samples.[6]

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent like isopropanol and allowing it to dry completely.

-

Place a small amount of the powdered this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Grinding the solid to a fine powder can result in sharper IR spectra.[7]

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.[8]

-

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group Assignment |

| 3450-3300 | Medium, Sharp (doublet) | N-H stretch | Primary amine (-NH₂) |

| 3100-3000 | Medium to Weak | C-H stretch | Aromatic C-H |

| ~1770 | Strong | C=O stretch (asymmetric) | Phthalimide carbonyl |

| ~1710 | Strong | C=O stretch (symmetric) | Phthalimide carbonyl |

| 1620-1580 | Medium | N-H bend | Primary amine (-NH₂) |

| 1600-1450 | Medium to Strong | C=C stretch | Aromatic rings |

| ~1380 | Strong | C-N stretch | Imide C-N |

| ~1100 | Strong | C-Cl stretch | Aryl-Chloride |

The IR spectrum is expected to be dominated by the very strong carbonyl stretching bands of the phthalimide group.[9] The presence of a primary amine will be indicated by the N-H stretching vibrations in the 3450-3300 cm⁻¹ region, which will likely appear as two distinct bands.[10][11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural elucidation.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction:

-

The solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.

-

The sample is then vaporized by heating in the ion source.[12]

-

-

Ionization:

-

In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

This process, known as electron ionization (EI), ejects an electron from the molecule to form a positively charged molecular ion (M⁺•).[13]

-

-

Mass Analysis and Detection:

-

The molecular ion and any fragment ions formed are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The ions are separated based on their mass-to-charge ratio (m/z) and detected.[14]

-

Predicted Mass Spectrum and Fragmentation

The molecular ion peak [M]⁺• for this compound is expected at an m/z of 272, with an isotopic peak at m/z 274 ([M+2]⁺•) with approximately one-third the intensity, which is characteristic of a molecule containing one chlorine atom.

Key Predicted Fragments:

-

m/z 147: Loss of the 4-amino-2-chlorophenyl radical, resulting in the stable phthalimide cation.

-

m/z 126: Loss of the phthalimide moiety, leaving the 4-amino-2-chlorophenyl cation.

-

m/z 104: A common fragment from the phthalimide ring, corresponding to the benzyne radical cation formed after the loss of two CO molecules.[15]

-

m/z 90: Further fragmentation of the aminophenyl portion, potentially through the loss of HCl.

The fragmentation of N-substituted phthalimides often involves cleavage at the N-aryl bond, leading to characteristic ions corresponding to both the phthalimide and the substituted phenyl moieties.[2][15][16] The presence of the amino and chloro substituents on the phenyl ring will also influence the fragmentation pathways.[17]

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR, IR, and mass spectral data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, we have constructed a comprehensive spectral profile that can aid researchers in the identification and characterization of this compound. The provided experimental protocols offer a standardized approach for obtaining high-quality spectral data. This guide underscores the power of a multi-technique spectroscopic approach for the unambiguous structural elucidation of complex organic molecules.

References

-

Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. The Royal Society of Chemistry. Available at: [Link].

-

Synthesis of Substituted Phthalimides via Ultrasound-Promoted One-Pot Multicomponent Reaction. ACS Omega. 2020. Available at: [Link].

-

NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. Available at: [Link].

-

NMR spectroscopy for solids. Bruker. Available at: [Link].

-

Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). Available at: [Link].

-

Tips for ATR Sampling. Gammadata. Available at: [Link].

-

Experimental Solid-state NMR of the Periodic Table: Fundamentals and Advanced Methods. Royal Society of Chemistry. 2021. Available at: [Link].

-

Powder Samples. Shimadzu Corporation. Available at: [Link].

-

Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). WikiEducator. Available at: [Link].

-

Solid State NMR Experimental Setup. Chemistry LibreTexts. 2023. Available at: [Link].

-

Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. 2025. Available at: [Link].

-

Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters. PLOS ONE. 2015. Available at: [Link].

-

A Toolbox of Solid-State NMR Experiments for the Characterization of Soft Organic Nanomaterials. Request PDF on ResearchGate. Available at: [Link].

-

Electron Ionization. Chemistry LibreTexts. 2022. Available at: [Link].

-

Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Available at: [Link].

-

IR Spectroscopy. Chemistry LibreTexts. 2022. Available at: [Link].

-

Integrated Metabolomics and Flavor Profiling Provide Insights into the Metabolic Basis of Flavor and Nutritional Composition Differences Between Sunflower Varieties SH363 and SH361. MDPI. Available at: [Link].

-

Mass spectral fragmentation pattern of the underivatized halogenated... ResearchGate. Available at: [Link].

-

Infrared spectra of the interactions of aniline and porous glass surfaces. Canadian Science Publishing. Available at: [Link].

-

IR handout.pdf. Available at: [Link].

-

Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Journal of Chinese Mass Spectrometry Society. 2013. Available at: [Link].

-

Table of Characteristic IR Absorptions. Available at: [Link].

-

IR Absorption Table. Available at: [Link].

-

An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. NIH. 2019. Available at: [Link].

-

Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl. ResearchGate. Available at: [Link].

-

Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. ResearchGate. Available at: [Link].

-

Efficient one pot synthesis of N-alkyl and N-aryl imides. Der Pharma Chemica. 2011. Available at: [Link].

-

Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. 2020. Available at: [Link].

-

Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. YouTube. 2023. Available at: [Link].

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. Nmr spectroscopy for solids | Bruker [bruker.com]

- 3. books.rsc.org [books.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 6. utsc.utoronto.ca [utsc.utoronto.ca]

- 7. One moment, please... [gammadata.se]

- 8. wikieducator.org [wikieducator.org]

- 9. www1.udel.edu [www1.udel.edu]

- 10. IR Absorption Table [webspectra.chem.ucla.edu]

- 11. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. mdpi.com [mdpi.com]

- 14. Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry [zpxb.xml-journal.net]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Solubility Profile of N-(4-Amino-2-chlorophenyl)phthalimide in Common Laboratory Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of N-(4-Amino-2-chlorophenyl)phthalimide, a crucial parameter for researchers, scientists, and professionals in drug development. The document delves into the theoretical underpinnings of solubility, outlines a robust experimental protocol for its determination, and presents a predictive solubility profile based on the molecule's structural attributes and the known behavior of related compounds.

Introduction: The Significance of Solubility in Scientific Research

The solubility of a compound is a fundamental physicochemical property that dictates its suitability for various applications, from chemical synthesis to pharmaceutical formulation. For a molecule like this compound, which holds potential in medicinal chemistry and materials science, understanding its solubility in a range of common laboratory solvents is paramount for its effective handling, purification, and application.[1][2] An accurate solubility profile enables the selection of appropriate solvent systems for reactions, chromatography, and the preparation of solutions for biological assays.

This compound: A Profile

The structure reveals a complex interplay of functional groups that influence its solubility. The phthalimide core, a bulky, relatively nonpolar moiety, is substituted with a chlorophenyl group, further enhancing its hydrophobicity. Conversely, the amino group introduces a polar, hydrogen-bonding capable site. This structural duality suggests a nuanced solubility behavior across solvents of varying polarities.

Theoretical Framework: The Science of Dissolution

The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[6] This adage is rooted in the thermodynamics of solute-solvent interactions. Dissolution is favored when the energy released from the formation of solute-solvent interactions is comparable to or greater than the energy required to overcome solute-solute and solvent-solvent interactions.

Key factors governing the solubility of this compound include:

-

Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility. Polar solvents will more effectively solvate polar solutes, and nonpolar solvents will better dissolve nonpolar solutes.[6]

-

Hydrogen Bonding: The amino group in this compound can act as a hydrogen bond donor, while the carbonyl groups of the phthalimide moiety can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (protic solvents like alcohols and water) can interact with these sites, potentially enhancing solubility.

-

Molecular Size and Shape: Larger molecules generally exhibit lower solubility due to the greater energy required to disrupt their crystal lattice and to form a solvation shell around them.[6]

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[7]

Predictive Solubility Profile of this compound

While specific experimental data for this compound is not widely available, a qualitative solubility profile can be predicted based on its structure and the known solubility of the parent compound, phthalimide. Phthalimide itself is soluble in polar aprotic solvents and sparingly soluble in alcohols, and very slightly soluble in water and nonpolar solvents.[8][9][10] The substitutions on the phenyl ring of the target compound will modulate this behavior.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents can effectively solvate the polarizable aromatic systems and act as hydrogen bond acceptors for the amino group. Published data indicates solubility in DMSO is >5 mg/mL.[11][12] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | The ability to hydrogen bond with the amino and carbonyl groups will promote solubility, but the large hydrophobic core will limit it. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Very Low | The significant polarity introduced by the amino and phthalimide groups will result in poor interactions with nonpolar solvents. |

| Chlorinated | Dichloromethane, Chloroform | Moderate to Low | These solvents have an intermediate polarity and may offer some solubility due to dipole-dipole interactions. |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Very Low | The large, hydrophobic nature of the molecule is expected to dominate, leading to poor aqueous solubility. |

Experimental Determination of Solubility: A Validated Protocol

To obtain quantitative solubility data, a rigorous experimental approach is necessary. The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.

Materials and Equipment

-

Selected solvents (HPLC grade or equivalent)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately dispense a known volume of each selected solvent into the vials containing the solid compound.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the sedimentation of the excess solid. Subsequently, centrifuge the vials at a high speed to pellet the remaining undissolved compound.

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant, ensuring that no solid particles are disturbed. Immediately filter the supernatant through a 0.22 µm syringe filter to remove any fine particulates.

-

Quantitative Analysis: Prepare a series of dilutions of the filtered saturated solution. Analyze these dilutions using a validated HPLC method to determine the concentration of this compound. A standard calibration curve prepared with known concentrations of the compound should be used for accurate quantification.[13][14]

-

Data Reporting: Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.

Conclusion

The solubility profile of this compound is a critical dataset for its effective utilization in research and development. While specific experimental data is limited, a predictive assessment based on its molecular structure suggests high solubility in polar aprotic solvents like DMSO and lower solubility in polar protic, nonpolar, and aqueous media. For precise quantitative data, the detailed shake-flask experimental protocol provided in this guide offers a reliable and validated approach. Adherence to such standardized methodologies ensures the generation of high-quality, reproducible data, which is essential for advancing scientific discovery and technological innovation.

References

-

IEEE. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. IEEE Xplore. [Link]

-

Pal, M., & Doytchinova, I. A. (2021). Physics-Based Solubility Prediction for Organic Molecules. PubMed Central (PMC). [Link]

-

Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). Phthalimide. PubChem. [Link]

-

ACS Publications. (2021). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Crystal Growth & Design. [Link]

-

Solubility of Things. (n.d.). Phthalimide. [Link]

-

RSC Publishing. (2024). Phthalimides: developments in synthesis and functionalization. [Link]

-

National Center for Biotechnology Information. (n.d.). Quantitative HPLC method for determining two of the major active phthalides from Ligusticum porteri roots. PubMed. [Link]

-

Solubility of Things. (n.d.). Phthalimide. [Link]

-

ResearchGate. (n.d.). Solubility of Phthalimide derivatives. [Link]

-

National Center for Biotechnology Information. (n.d.). Quantitative detection of eight phthalate metabolites in human urine using HPLC-APCI-MS/MS. PubMed. [Link]

-

Semantic Scholar. (2011). Development and validation of UPLC methods for the determination of 4-Nitro phthalimide, 5-Bromo phthalide and 5- Amino phthalide, 4-Amino phthalimide contents in Citalopram hydrobromide drug substance. [Link]

-

BIOFOUNT. (n.d.). This compound. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. [Link]

-

Jetir.Org. (2019). Synthesis and Qualitative Analysis of Phthalimides in Presence of Montmorillonite –KSF as Catalyst. [Link]

-

PubChemLite. (n.d.). This compound (C14H9ClN2O2). [Link]

-

Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. [Link]

-

ResearchGate. (2015). Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. [Link]

-

Drishti IAS. (n.d.). NCERT-Class-12-Chemistry-Part-2.pdf. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ptfarm.pl [ptfarm.pl]

- 3. This compound | C14H9ClN2O2 | CID 6603717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. scbt.com [scbt.com]

- 6. youtube.com [youtube.com]

- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phthalimide | C8H5NO2 | CID 6809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. This compound [amp.chemicalbook.com]

- 12. This compound CAS#: [m.chemicalbook.com]

- 13. Quantitative HPLC method for determining two of the major active phthalides from Ligusticum porteri roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantitative detection of eight phthalate metabolites in human urine using HPLC-APCI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Harnessing the Therapeutic Potential of Novel Phthalimide Derivatives: A Guide to Evaluating Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Phthalimide Scaffold - A Privileged Structure in Medicinal Chemistry

The isoindoline-1,3-dione nucleus, commonly known as phthalimide, represents a cornerstone scaffold in medicinal chemistry. Its journey from a simple chemical reagent to a central component of blockbuster drugs is a testament to its remarkable versatility. The story of thalidomide—initially a sedative, then a tragic teratogen, and now a powerful immunomodulator and anticancer agent—catapulted the phthalimide core into the scientific spotlight[1][2]. This dramatic history underscored the profound biological activities that could be elicited from this seemingly simple bicyclic structure.

Phthalimides are characterized by a lipophilic and neutral nature, properties that allow them to readily cross biological membranes, an essential first step for pharmacological activity[3]. This inherent bioavailability, combined with the synthetic tractability of the phthalimide ring, has enabled chemists to generate vast libraries of derivatives. By modifying the N-substituent and the aromatic ring, researchers can fine-tune the molecule's steric and electronic properties to achieve desired biological effects. Consequently, phthalimide derivatives have been extensively investigated and have shown a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties[1][4][5][6].

This guide serves as a technical resource for researchers in drug discovery and development. It moves beyond a simple literature review to provide a Senior Application Scientist’s perspective on the causality behind experimental design and the practical, self-validating protocols required to rigorously evaluate the potential of novel phthalimide derivatives. We will explore the key mechanisms of action, structure-activity relationships (SAR), and the gold-standard assays for validating the most promising therapeutic applications.

Part 1: Anticancer Activity - Beyond Thalidomide

The success of thalidomide and its analogues, lenalidomide and pomalidomide, in treating multiple myeloma has spurred intensive research into the anticancer potential of new phthalimide derivatives[2][7]. The mechanisms are often multi-faceted, targeting angiogenesis, immune response, and cell proliferation pathways.

Mechanisms of Action & Key Molecular Targets

The anticancer effects of phthalimide derivatives are not tied to a single pathway but rather a network of interconnected processes. Key mechanisms include:

-

Immunomodulation and Anti-inflammatory Effects: Many derivatives exert their anticancer effects by modulating the tumor microenvironment. A primary target is Tumor Necrosis Factor-alpha (TNF-α) , a pro-inflammatory cytokine that can paradoxically promote tumor growth and metastasis[8][9]. By inhibiting TNF-α production, these compounds can suppress inflammatory signaling that fuels cancer progression.

-

Anti-Angiogenesis: The formation of new blood vessels, or angiogenesis, is critical for tumor growth and survival. Phthalimide derivatives have been shown to inhibit this process by downregulating key signaling molecules like Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR)[8][9]. This effectively chokes off the tumor's supply of nutrients and oxygen.

-

Induction of Apoptosis: A hallmark of effective cancer therapy is the ability to induce programmed cell death (apoptosis) in malignant cells. Phthalimide derivatives can trigger apoptosis by increasing the expression of pro-apoptotic proteins like caspase-8 , a key initiator of the extrinsic apoptotic pathway[5][9].

The following diagram illustrates the convergent pathways through which phthalimide derivatives can exert their anticancer effects.